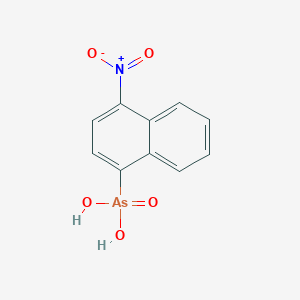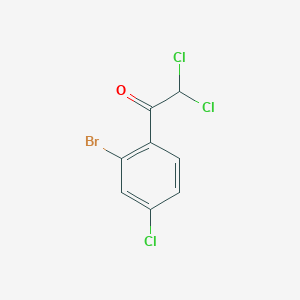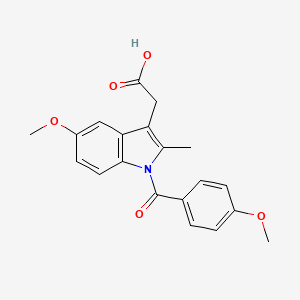![molecular formula C16H9NO2 B14745102 9H-Benzo[a]phenoxazin-9-one CAS No. 731-72-6](/img/structure/B14745102.png)
9H-Benzo[a]phenoxazin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Benzo[a]phenoxazin-9-one is a heterocyclic aromatic compound with the molecular formula C16H9NO2. It is known for its unique structural features, including multiple aromatic rings and a ketone group. This compound is part of the phenoxazine family and has garnered interest due to its diverse applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Benzo[a]phenoxazin-9-one typically involves the condensation of 2-aminophenol with 1,2-naphthoquinone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the phenoxazinone structure. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 9H-Benzo[a]phenoxazin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted phenoxazinones, quinone derivatives, and reduced alcohol forms of the compound.
Applications De Recherche Scientifique
9H-Benzo[a]phenoxazin-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound serves as a fluorescent probe for studying cellular processes and imaging.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 9H-Benzo[a]phenoxazin-9-one involves its interaction with cellular components. In biological systems, the compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS) that induce oxidative stress, leading to cell death. The molecular targets include DNA, enzymes involved in oxidative stress response, and cellular membranes.
Comparaison Avec Des Composés Similaires
Phenoxazine: Shares a similar core structure but lacks the ketone group.
Phenothiazine: Contains a sulfur atom in place of the oxygen atom in phenoxazine.
Actinomycin D: A phenoxazine derivative with strong antitumor properties.
Uniqueness: 9H-Benzo[a]phenoxazin-9-one is unique due to its specific structural features, including the ketone group and multiple aromatic rings, which confer distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other similar compounds.
Propriétés
Numéro CAS |
731-72-6 |
|---|---|
Formule moléculaire |
C16H9NO2 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
benzo[a]phenoxazin-9-one |
InChI |
InChI=1S/C16H9NO2/c18-11-6-7-13-15(9-11)19-14-8-5-10-3-1-2-4-12(10)16(14)17-13/h1-9H |
Clé InChI |
RMJRBXUMWKRUFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2N=C4C=CC(=O)C=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane](/img/structure/B14745026.png)


![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)
![(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14745041.png)

![[Bis(trifluoroacetoxy)]iodopentafluorobenzene](/img/structure/B14745055.png)




![Carbamic acid, [[(4-methylphenyl)sulfonyl]methyl]nitroso-, ethyl ester](/img/structure/B14745090.png)


